molecular formula C12H12BrN3OS B6444858 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548978-46-5

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B6444858
CAS RN: 2548978-46-5
M. Wt: 326.21 g/mol
InChI Key: RCUXKWLOFFXLRO-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is of great interest due to its wide range of biological activities and medicinal applications . Pyrrolidine is a cyclic amine that is used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Benzothiazoles can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Pyrrolidines can be synthesized from primary amines with diols catalyzed by a Cp*Ir complex .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can be acylated through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular weight of a compound can be determined using mass spectrometry .

Scientific Research Applications

Synthesis of Benzothiazoles

Benzothiazoles are synthesized through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . This method provides a highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles .

Green Chemistry

Benzothiazoles are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry .

Antibacterial Activity

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Schiff Bases

Schiff bases derived from benzothiazoles have shown good antibacterial activity and pharmacological application . They are also reported to possess various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antiparasitic, and antituberculosis .

Anti-inflammatory and Analgesic Activities

Benzothiazole derivatives have been developed and screened against anti-inflammatory analgesic, ulcerogenic, and lipid peroxidation activities . This highlights the potential of benzothiazoles in the development of new anti-inflammatory and analgesic drugs .

Biochemistry and Medicinal Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For instance, some benzothiazole compounds have been classified as hazardous, with safety information provided in their Material Safety Data Sheets .

properties

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c13-7-3-4-8-10(6-7)18-12(15-8)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUXKWLOFFXLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(S2)C=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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